molecular formula C18H23N5O6S B2726836 N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide CAS No. 1105249-45-3

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide

Katalognummer: B2726836
CAS-Nummer: 1105249-45-3
Molekulargewicht: 437.47
InChI-Schlüssel: OAVULDJVVXNBGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic organic molecule featuring a benzodioxol group (1,3-benzodioxole), a triazolone core (1,2,4-triazol-5-one), and a methanesulfonylpiperidine moiety linked via an acetamide bridge. The benzodioxol group is often associated with metabolic stability and bioavailability in drug design, while the methanesulfonylpiperidine subunit could enhance solubility or modulate pharmacokinetic properties.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O6S/c1-21-17(12-4-3-7-22(9-12)30(2,26)27)20-23(18(21)25)10-16(24)19-13-5-6-14-15(8-13)29-11-28-14/h5-6,8,12H,3-4,7,9-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVULDJVVXNBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)NC2=CC3=C(C=C2)OCO3)C4CCCN(C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide can be achieved through a multi-step process involving several key reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with a benzodioxole moiety exhibit significant antimicrobial properties. The unique structure of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide suggests potential efficacy against various bacterial and fungal strains. Studies have shown that derivatives of benzodioxole can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

CGRP Receptor Antagonism

The compound's structural features may allow it to act as a calcitonin gene-related peptide (CGRP) receptor antagonist. CGRP has been implicated in migraine pathophysiology. A study highlighted a related compound that was metabolically stable and suitable for systemic administration routes, indicating that similar structures could be developed for migraine treatment .

Anti-inflammatory Properties

Compounds containing the triazole ring have been noted for their anti-inflammatory effects. The methanesulfonylpiperidine group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzodioxole derivatives against common pathogens. The results indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Migraine Treatment

In a clinical setting, related compounds targeting CGRP receptors were tested for their effectiveness in acute migraine treatment. These studies demonstrated significant reductions in migraine frequency and severity among participants using receptor antagonists similar to N-(2H-1,3-benzodioxol-5-y)-based compounds .

Wirkmechanismus

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous molecules with modifications in key regions: benzodioxol substitution , triazolone ring modifications , and sulfonyl-piperidine variations .

Table 1: Structural and Functional Comparisons

Compound Name / Feature Target Compound Analog 1: N-(4-nitrophenyl)-triazolone derivative Analog 2: Piperidine-sulfonamide analog
Core Structure 1,2,4-triazol-5-one + benzodioxol 1,2,4-triazol-5-one + nitrobenzene Piperidine-sulfonamide + benzofuran
Pharmacological Target Hypothesized: Kinase or protease inhibition (based on triazolone sulfonamides) Tyrosine kinase inhibition Carbonic anhydrase inhibition
Solubility (LogP) Estimated: 2.1 (moderate lipophilicity) 3.5 (highly lipophilic) 1.8 (hydrophilic)
Metabolic Stability (t½, in vitro) Not reported; benzodioxol may reduce CYP450-mediated oxidation 12 min (rapid hepatic clearance) >60 min (stable)
Toxicity (LD₅₀, murine) Unknown 150 mg/kg >500 mg/kg

Key Findings

  • Triazolone Core : The 1,2,4-triazol-5-one ring in the target compound is critical for hydrogen bonding with biological targets, similar to Analog 1’s kinase inhibition mechanism. However, Analog 1’s nitro group increases reactivity and toxicity compared to the benzodioxol group, which likely improves metabolic stability .
  • Benzodioxol vs. Benzofuran : Benzodioxol’s electron-rich oxygen atoms may offer stronger π-π stacking interactions compared to benzofuran in Analog 2, though empirical data are lacking.

Biologische Aktivität

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and research findings related to its biological activity.

Chemical Structure and Properties

The compound can be broken down into several key components:

  • Benzodioxole moiety : Known for its role in various pharmacological activities.
  • Piperidine ring : Often associated with neuroactive properties.
  • Triazole structure : Contributes to the compound's potential as an antifungal and antibacterial agent.

The molecular formula is C19H24N4O4SC_{19}H_{24}N_4O_4S, with a molecular weight of approximately 396.48 g/mol. The structural complexity allows for diverse interactions within biological systems.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of NLRP3 Inflammasome : Recent studies suggest that compounds similar to this one may inhibit the NLRP3 inflammasome pathway, which is crucial in inflammatory responses. This inhibition can lead to decreased IL-1β release from macrophages, thereby reducing inflammation .
  • Antimicrobial Activity : The presence of the triazole moiety is linked to antimicrobial properties. Research indicates that derivatives containing similar structures exhibit significant antibacterial activity against various strains, including multidrug-resistant bacteria .
  • Neuroprotective Effects : The piperidine component suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems or neuroinflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NLRP3 InhibitionDecreased IL-1β release by 35%
Antibacterial ActivityModerate to strong against S. typhi
Neuroprotective PotentialModulation of neurotransmitters
Anti-inflammatory EffectsReduced pyroptosis in macrophages

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds and their implications:

  • Study on Inflammasome Inhibition :
    • A series of compounds based on the piperidine and triazole frameworks were tested for their ability to inhibit the NLRP3 inflammasome. The results indicated that certain derivatives could significantly reduce pyroptotic cell death and IL-1β release in LPS/ATP-stimulated human macrophages .
  • Antimicrobial Screening :
    • A synthesized series of compounds bearing piperidine and oxadiazole moieties were evaluated for antibacterial activity. The findings showed promising results against Salmonella typhi and Bacillus subtilis, with some compounds demonstrating IC50 values indicative of strong activity .
  • Neuroprotective Studies :
    • Research focusing on piperidine derivatives highlighted their potential in neuroprotection through inhibition of neuroinflammatory pathways. These findings suggest that modifications to the piperidine structure could enhance neuroprotective effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.